Lipophilicity and Aqueous Solubility: Naringin Extract (Represented by Pure Naringin) vs. Naringin Dihydrochalcone
Hydrogenation of naringin to naringin dihydrochalcone (naringin DC) reduces lipophilicity (consensus logP: 0.41 for naringin vs. 0.14 for naringin DC) and decreases aqueous solubility (consensus logS: -3.30 for naringin vs. -4.03 for naringin DC) [1]. This ~1.4-fold reduction in lipophilicity and ~5.4-fold reduction in aqueous solubility directly impact dissolution and partitioning behavior in formulations.
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | Consensus logP: 0.41 (naringin); Consensus logS: -3.30 (naringin) |
| Comparator Or Baseline | Consensus logP: 0.14 (naringin DC); Consensus logS: -4.03 (naringin DC) |
| Quantified Difference | ΔlogP = +0.27 (naringin > naringin DC); ΔlogS = +0.73 (naringin > naringin DC, ~5.4× higher solubility) |
| Conditions | SwissADME in silico prediction tool; consensus logP and logS values |
Why This Matters
Naringin extract (CAS 977038-87-1) offers superior aqueous solubility compared to naringin DC, favoring liquid formulations and potentially higher bioavailability.
- [1] Molecules. Table 1: Partition coefficient and solubility values for naringenin (N), naringin (Nr), naringin dihydrochalcone (Nd). Molecules. 2025;30:547. View Source
